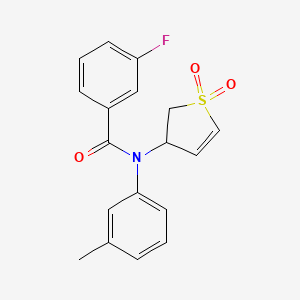

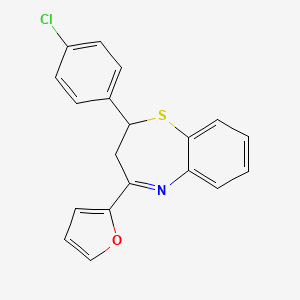

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(m-tolyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives involves a three-component reaction including isatoic anhydride, primary amines, and 2-bromoacethophenone . These methods suggest that the synthesis of the compound might also involve multi-step reactions, possibly starting with a suitable thiophene derivative and involving acylation and fluorination steps.

Molecular Structure Analysis

Crystal structure analysis is a common technique used to determine the solid-state properties of benzamide derivatives, as demonstrated in the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide . The molecular structure of benzamide derivatives is often optimized using computational methods such as DFT calculations, which provide insights into the geometrical structure and electronic properties .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. For instance, the colorimetric sensing of fluoride anions by a benzamide derivative involves a deprotonation-enhanced intramolecular charge transfer mechanism . The compound , with a fluorine atom and a thiophene moiety, may also exhibit unique reactivity patterns, potentially useful in sensing or as a pharmaceutical intermediate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized by techniques such as IR, NMR, and UV-Vis spectroscopy . Computational studies, including NBO and NLO analyses, provide additional information on the electronic properties and potential applications of these compounds . The presence of a fluorine atom in the compound suggests that it may have distinct physical and chemical properties, such as increased lipophilicity or altered electronic characteristics.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

Researchers have explored the synthesis of heterocyclic compounds, leveraging the unique reactivity of fluorinated enamides and ynamides as precursors. These compounds exhibit electrophilic reactivity due to fluorine atoms, facilitating the synthesis of fluorinated heterocycles like 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, which are valuable in medicinal chemistry for their potential biological activities (Meiresonne et al., 2015).

Labeling Reagents for PET Imaging

Fluorinated compounds, specifically [(18)F]fluorothiols, have been developed as labeling reagents for peptides, demonstrating significant potential for use as tracers in positron emission tomography (PET) imaging. This research highlights the application of fluorinated compounds in enhancing the diagnostics and imaging capabilities in medical research (Glaser et al., 2004).

Antimicrobial and Antipathogenic Activities

Studies on fluorinated benzamide derivatives have shown promising antimicrobial and antipathogenic activities. These compounds have been tested against various fungal and bacterial strains, indicating their potential as foundational structures for developing new antimicrobial agents. The structural modifications, particularly the inclusion of fluorine atoms, significantly impact their biological activity, underscoring the role of chemical design in enhancing drug efficacy (Carmellino et al., 1994; Limban et al., 2011).

Fluorescence-Based Sensing

The development of fluorescent chemosensors based on benzamide derivatives showcases the utility of these compounds in detecting and measuring biological and environmental analytes. Such sensors offer high sensitivity and specificity, making them useful tools in analytical chemistry and biological research (Younes et al., 2020).

Eigenschaften

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(3-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3S/c1-13-4-2-7-16(10-13)20(17-8-9-24(22,23)12-17)18(21)14-5-3-6-15(19)11-14/h2-11,17H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXPQFRAINTREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(m-tolyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553359.png)

![N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2553363.png)

![Ethyl 3-[(cyclopropylmethyl)amino]propanoate](/img/structure/B2553365.png)

![N-(4-bromophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553368.png)

![3-Cyclopropyl-6-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2553371.png)

![methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2553379.png)